(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile
Overview
Description
(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile is a complex organic compound with significant applications in pharmaceutical research. This compound is known for its unique structural features, including a cyclopropyl group, a fluorophenyl group, and a quinoline ring, which contribute to its diverse chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile typically involves a multi-step process. One common method starts with the readily available 4-bromoquinoline. The synthetic route includes:
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl and fluorophenyl groups.
Minisci C–H Alkylation: This mechanochemical reaction introduces the prop-2-enenitrile group.
Oxidation Heck Coupling: This final step ensures the formation of the desired enenitrile compound.
Industrial Production Methods
For large-scale production, the same synthetic route can be adapted with modifications to optimize yield and efficiency. The use of eco-friendly reaction conditions and scalable methodologies, such as mechanochemical processes, is emphasized to ensure sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield saturated or partially saturated derivatives .
Scientific Research Applications
(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A key intermediate in the synthesis of pitavastatin.
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde: Another intermediate used in pharmaceutical synthesis.
Uniqueness
(E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile is unique due to its combination of a cyclopropyl group, a fluorophenyl group, and a quinoline ring, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H15FN2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H15FN2/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)24-21(15-7-8-15)18(20)5-3-13-23/h1-6,9-12,15H,7-8H2 |
InChI Key |
BFDPBLWCXIOOLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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